molecular formula C12H14N2O3 B13985481 Ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate CAS No. 7426-59-7

Ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate

Cat. No.: B13985481
CAS No.: 7426-59-7
M. Wt: 234.25 g/mol
InChI Key: STTAICPCDXTJTD-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate is a chemical compound with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol It is known for its unique structure, which includes a pyrazolidine ring fused with a phenyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazolidine ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

7426-59-7

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-2-17-12(16)10-8-11(15)13-14(10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,15)

InChI Key

STTAICPCDXTJTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)NN1C2=CC=CC=C2

Origin of Product

United States

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